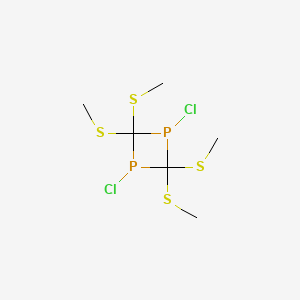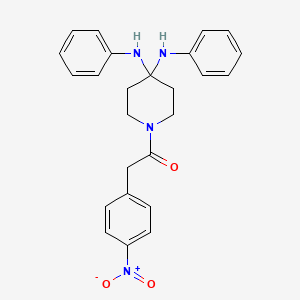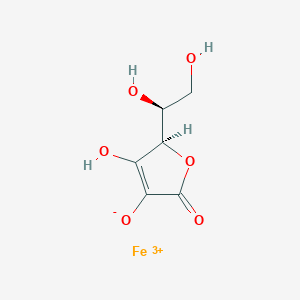
6-(Glutathion-S-yl)-4-bromocatechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Glutathion-S-yl)-4-bromocatechol is a compound formed through the conjugation of glutathione with 4-bromocatechol. This compound is part of a broader class of glutathione conjugates, which play a significant role in detoxification processes within biological systems. Glutathione conjugates are known for their ability to neutralize reactive intermediates and protect cells from oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Glutathion-S-yl)-4-bromocatechol typically involves the reaction of 4-bromocatechol with glutathione under specific conditions. The reaction is often carried out in an aqueous medium, with the presence of a catalyst to facilitate the conjugation process. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of reactants, the controlled addition of catalysts, and the monitoring of reaction parameters to ensure consistency and quality. Post-reaction, the product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 6-(Glutathion-S-yl)-4-bromocatechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the structure of the compound, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
6-(Glutathion-S-yl)-4-bromocatechol has several applications in scientific research:
Chemistry: It is used to study the mechanisms of glutathione conjugation and its role in detoxification processes.
Biology: The compound is utilized to investigate cellular responses to oxidative stress and the protective role of glutathione.
Medicine: Research on this compound contributes to understanding drug metabolism and the development of therapeutic agents that can modulate glutathione pathways.
Industry: It is used in the development of assays and analytical methods for detecting and quantifying glutathione conjugates in various samples.
Mechanism of Action
The mechanism of action of 6-(Glutathion-S-yl)-4-bromocatechol involves its interaction with cellular proteins and enzymes. The compound can modulate the activity of enzymes involved in redox reactions, thereby influencing cellular redox balance. It may also interact with specific molecular targets, such as transport proteins, to regulate their function under oxidative stress conditions.
Comparison with Similar Compounds
- Trans-3-bromo-6-(glutathion-S-yl)-cyclohexa-2,4-dien-1-ol
- Trans-4-bromo-6-(glutathion-S-yl)-cyclohexa-2,4-dien-1-ol
- 5-(Glutathion-S-yl)-α-methyldopamine
Comparison: 6-(Glutathion-S-yl)-4-bromocatechol is unique in its specific structure and the presence of a bromine atom, which can influence its reactivity and biological activity. Compared to other glutathione conjugates, it may exhibit different pharmacokinetic properties and interactions with cellular targets, making it a valuable compound for studying specific biochemical pathways and therapeutic applications.
Properties
CAS No. |
92263-88-2 |
|---|---|
Molecular Formula |
C16H20BrN3O8S |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-(5-bromo-2,3-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20BrN3O8S/c17-7-3-10(21)14(25)11(4-7)29-6-9(15(26)19-5-13(23)24)20-12(22)2-1-8(18)16(27)28/h3-4,8-9,21,25H,1-2,5-6,18H2,(H,19,26)(H,20,22)(H,23,24)(H,27,28)/t8-,9-/m0/s1 |
InChI Key |
RPPCNELAICWYHU-IUCAKERBSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)Br |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)




![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)

